molecular formula C27H32O8 B14627746 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid CAS No. 55127-80-5

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid

Cat. No.: B14627746
CAS No.: 55127-80-5
M. Wt: 484.5 g/mol
InChI Key: UFZXXHBOWHOHGS-UHFFFAOYSA-N
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Description

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and useful in various chemical applications. The compound is often used in the synthesis of advanced materials, coatings, and adhesives due to its excellent mechanical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane typically involves the reaction of 4-(p-hydroxyphenoxy)-4′-hydroxybiphenyl with epichlorohydrin in the presence of a phase transfer catalyst such as benzyltrimethylammonium chloride (BTMAC). The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide

Properties

CAS No.

55127-80-5

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid

InChI

InChI=1S/C21H24O4.2C3H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;2*1-2-3(4)5/h3-10,19-20H,11-14H2,1-2H3;2*2H,1H2,(H,4,5)

InChI Key

UFZXXHBOWHOHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C=CC(=O)O.C=CC(=O)O

Origin of Product

United States

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